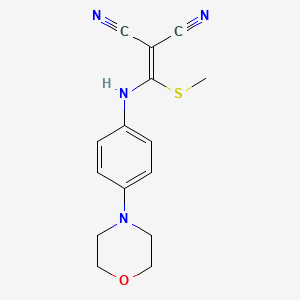
2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid: is a heterocyclic compound with a five-membered thiophene ring containing a sulfur atom (C₄H₄S). Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. These compounds find applications in various fields, including industrial chemistry, material science, and pharmacology .
Vorbereitungsmethoden
Several synthetic routes lead to thiophene derivatives. Notably, condensation reactions play a significant role:
Gewald Reaction: In this method, sulfur reacts with an α-methylene carbonyl compound and an α-cyano ester, resulting in aminothiophene derivatives.
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
Fiesselmann Reaction: and Hinsberg Synthesis are other typical methods for synthesizing thiophene derivatives.
Analyse Chemischer Reaktionen
2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions vary based on the reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: Some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
Industrial Chemistry: Thiophene derivatives serve as corrosion inhibitors.
Material Science: They contribute to organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The precise mechanism by which 2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this compound.
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-amino-4-pyridin-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-8(10(13)14)6(5-15-9)7-3-1-2-4-12-7/h1-5H,11H2,(H,13,14) |
InChI-Schlüssel |
PMDGVYQDECNRTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CSC(=C2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


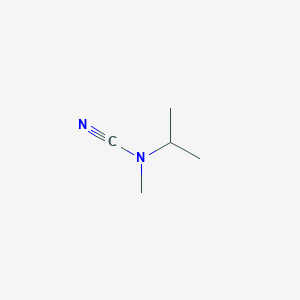
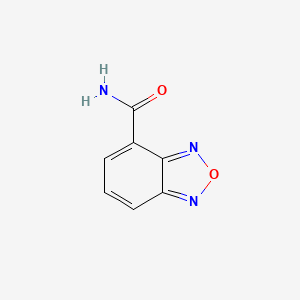
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
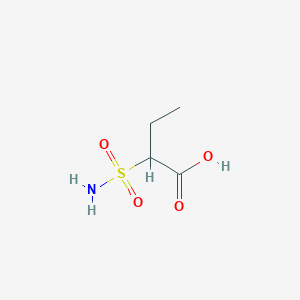
![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)

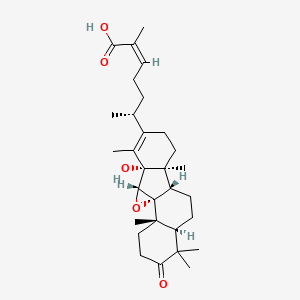

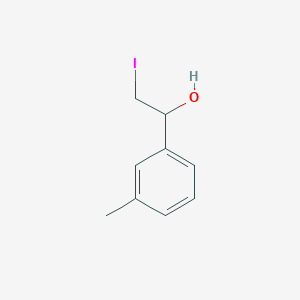
![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)

![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)
